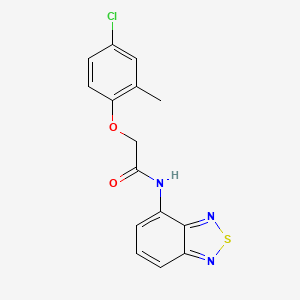

2-chlorobenzyl 2H-tetrazol-2-ylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-chlorobenzyl 2H-tetrazol-2-ylacetate involves the reaction of tetrazol-2-ylacetic acid derivatives with various metal salts in water, leading to the formation of coordination compounds. For instance, tetrazol-2-ylacetic acid (2-TzaH) reacts with CuCl2, PdCl2, and K2PtCl4 to yield corresponding metal complexes, characterized by IR spectroscopy, thermal methods, and X-ray diffraction (Voitekhovich et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as X-ray crystallography, which confirms the coordination modes of the tetrazol-2-ylacetic acid ligand. In some complexes, the ligand coordinates as a monodentate, interacting via the N4 atom of the heteroring, while in others, it acts as a tridentate bridging ligand, coordinating via the N4 atom and two oxygen atoms (Voitekhovich et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes

Research indicates that tetrazolylacetic acids and their esters, closely related to 2-chlorobenzyl 2H-tetrazol-2-ylacetate, are pivotal in synthesizing novel water-soluble palladium(II) and platinum(II) complexes. These complexes exhibit potential for various applications, including catalysis and antiproliferative activity against certain cancer cell lines. For instance, the work by Protas et al. (2017) and Popova et al. (2016) details the synthesis and comprehensive characterization of palladium(II) and platinum(II) complexes, demonstrating their potential utility in medicinal chemistry and materials science (Protas et al., 2017) (Popova et al., 2016).

Applications in Organic Synthesis

Tetrazole derivatives, including those derived from 2-chlorobenzyl 2H-tetrazol-2-ylacetate, are crucial in developing new drugs due to their bioisosterism to carboxylic acid and amide moieties. Their use in multicomponent reactions (MCRs) to produce novel tetrazole scaffolds offers a route to compounds with significant biological activity. Neochoritis et al. (2019) reviewed the use of MCRs in preparing substituted tetrazole derivatives, highlighting the importance of these reactions in generating diverse and complex molecular architectures with potential pharmacological applications (Neochoritis et al., 2019).

Environmental and Green Chemistry

Tetrazole derivatives are also being explored for their roles in environmentally benign chemical processes. The development of efficient, recyclable catalytic systems for alcohol oxidation represents a step towards more sustainable and green chemical syntheses. Research into the use of hypervalent iodine(III) reagents for alcohol oxidation, as detailed by Li and Zhang (2009), underscores the potential of tetrazole-based compounds in facilitating environmentally friendly chemical transformations (Li & Zhang, 2009).

Propiedades

IUPAC Name |

(2-chlorophenyl)methyl 2-(tetrazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c11-9-4-2-1-3-8(9)6-17-10(16)5-15-13-7-12-14-15/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCILMDODSOAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)CN2N=CN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazol-2-yl-acetic acid 2-chloro-benzyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)